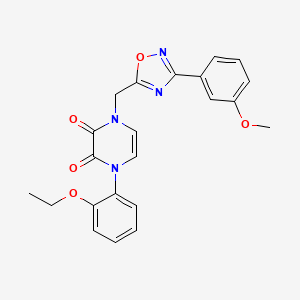
(3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone, also known as DPTM, is a chemical compound that has been studied extensively for its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of (3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed that this compound acts on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has also been shown to have an effect on various ion channels, including the voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to have an effect on blood pressure, with studies showing that it can decrease blood pressure in hypertensive rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone in lab experiments is that it has been extensively studied and its effects are well-documented. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on (3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone. One area of interest is its potential as a treatment for anxiety and depression. Another area of interest is its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems and ion channels.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a treatment for various diseases.
Synthesemethoden
(3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-(dimethylamino) benzaldehyde with thiourea to form 3-(dimethylamino) phenylthiourea. This compound is then reacted with 1,4-thiazepan-4-ylmethyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
(3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have potential as a treatment for anxiety and depression. In oncology, this compound has been studied for its potential as a cancer treatment. In cardiovascular diseases, this compound has been shown to have potential as a treatment for hypertension.
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-20(2)17-8-5-7-16(13-17)19(23)22-11-6-12-24-15-18(22)14-21-9-3-4-10-21/h5,7-8,13,18H,3-4,6,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMGECGRIQHMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCSCC2CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2618931.png)



![5-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618936.png)



![2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate](/img/structure/B2618946.png)

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/no-structure.png)
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)
